1-Boc-6-Benzyloxy-3-formylindole

Description

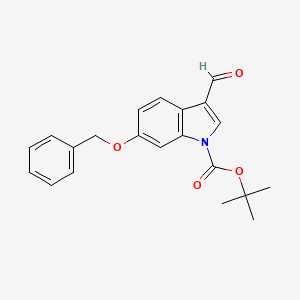

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-6-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-10-9-17(11-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGAKQBLDWFYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460354 | |

| Record name | 1-Boc-6-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630110-71-3 | |

| Record name | 1-Boc-6-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-6-benzyloxy-3-formylindole

This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-Boc-6-benzyloxy-3-formylindole, a key intermediate in the development of complex pharmaceutical compounds. The narrative is structured to provide not only a step-by-step methodology but also the underlying chemical principles and field-proven insights necessary for successful and reproducible execution.

Strategic Overview: A Two-Step Approach to a High-Value Intermediate

The target molecule, this compound, serves as a versatile building block in medicinal chemistry. Its structure combines a protected indole core with a strategically placed formyl group, enabling a wide array of subsequent chemical transformations. The synthesis is logically approached in two distinct, high-yielding steps:

-

Nitrogen Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

-

Regioselective Formylation: A formyl group is introduced at the C3 position via the Vilsmeier-Haack reaction.

This strategy is predicated on the need to manage the reactivity of the indole nucleus. The acidic N-H proton of the starting material, 6-benzyloxyindole, can interfere with electrophilic reagents.[1] Therefore, installing the Boc group is a critical first step. The Boc group is chosen for its robust stability under the Vilsmeier-Haack conditions and its facile removal under mild acidic conditions, ensuring orthogonality with many other protecting groups.[1][2]

The subsequent Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic systems like indoles.[3][4] It utilizes a weak electrophile, the Vilsmeier reagent, which ensures high regioselectivity for the nucleophilic C3 position of the indole ring.[1][3]

Logical Workflow for Synthesis

The overall process is designed for efficiency and scalability, moving from a stable, commercially available starting material to the final, functionalized intermediate.

Caption: Overall two-step synthetic workflow.

Mechanistic Insights: The Chemistry Behind the Transformation

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Mechanism of Vilsmeier-Haack Formylation

The core of the second step is the generation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride and N,N-dimethylformamide. This reagent is then attacked by the electron-rich C3 position of the N-Boc protected indole. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup to yield the aldehyde.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.

Protocol 1: Synthesis of 1-Boc-6-benzyloxyindole

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 6-Benzyloxyindole | 223.27 | 10.0 | 1.0 | 2.23 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 | 1.2 | 2.62 g |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.0 | 0.1 | 122 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 6-benzyloxyindole (2.23 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol).

-

Add anhydrous THF (50 mL) and stir the mixture until all solids are dissolved.

-

Add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material will have a lower Rf than the Boc-protected product.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford 1-Boc-6-benzyloxyindole as a white solid.

Protocol 2: Synthesis of this compound

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-Boc-6-benzyloxyindole | 323.39 | 5.0 | 1.0 | 1.62 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 6.0 | 1.2 | 0.55 mL |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (0.55 mL, 6.0 mmol) dropwise to the stirred DMF over 15 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

-

Stir the resulting pale-yellow mixture at 0 °C for an additional 30 minutes. The Vilsmeier reagent is formed in situ.[3]

-

Formylation Reaction: Dissolve 1-Boc-6-benzyloxyindole (1.62 g, 5.0 mmol) in anhydrous DMF (10 mL).

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 1-2 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).[3]

-

Work-up and Purification: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice (100 g) and a saturated solution of sodium bicarbonate (100 mL) with vigorous stirring.

-

A precipitate should form. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water.

-

Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield this compound as a crystalline solid.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Boc Protection | Insufficient reaction time or inadequate base catalysis. | Extend the reaction time. If stalling persists, consider using a stronger base system like NaH in anhydrous DMF, though this requires more stringent anhydrous techniques. |

| Low Yield in Vilsmeier-Haack Reaction | 1. Degradation of Vilsmeier reagent due to moisture. 2. Insufficient reagent stoichiometry. 3. Substrate is not sufficiently activated. | 1. Ensure all glassware is flame-dried and reagents (POCl₃, DMF) are anhydrous and of high purity.[3] 2. Increase the equivalents of the Vilsmeier reagent to 1.5 relative to the substrate.[5] 3. A modest increase in reaction temperature (e.g., to 50-60 °C) can be beneficial, but must be monitored carefully to avoid side reactions.[5] |

| Formation of Side Products | Overly harsh reaction conditions (e.g., high temperature) can lead to byproducts.[3] | Strictly control the temperature during reagent formation and the reaction itself. Use the recommended stoichiometry and monitor the reaction closely by TLC to avoid prolonged heating after completion. |

| Difficult Work-up (Oily Product) | Incomplete hydrolysis or presence of DMF-related impurities. | After quenching, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash extensively with water to remove residual DMF, then wash with brine, dry, and concentrate. Purify via column chromatography. |

Conclusion

The synthesis of this compound is a robust and reproducible process when key parameters are carefully controlled. The strategic protection of the indole nitrogen followed by a regioselective Vilsmeier-Haack formylation provides a high-value chemical intermediate essential for further synthetic endeavors in drug discovery and development. The protocols and insights provided in this guide are grounded in established chemical principles and are designed to empower researchers to achieve consistent and high-yielding results.

References

- Title: Technical Support Center: Vilsmeier-Haack Reaction of Indoles - Benchchem Source: BenchChem URL

- Title: Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc)

- Title: A Comparative Guide: Benzenesulfonyl (Bs) vs.

- Title: Optimization of Vilsmeier-Haack reaction parameters Source: BenchChem URL

- Title: 6-Benzyloxyindole Source: Chem-Impex URL

- Source: RSC Advances (RSC Publishing)

- Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: PharmaTutor URL

- Title: 6-Benzyloxyindole Source: ChemicalBook URL

- Title: Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction Source: Organic Syntheses Procedure URL

- Title: 6-Benzyloxyindole crystalline 15903-94-3 Source: Sigma-Aldrich URL

- Title: 6-Benzyloxyindole | CAS 15903-94-3 Source: Santa Cruz Biotechnology URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

1-Boc-6-benzyloxy-3-formylindole synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Boc-6-benzyloxy-3-formylindole

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The indole scaffold is a privileged structure in a vast array of biologically active compounds, and strategic functionalization at the C-3 and N-1 positions is critical for elaborating complex molecular architectures. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and scalable process for researchers and synthetic chemists.

Strategic Overview: A Three-Act Synthesis

The synthesis of the target molecule (CAS No. 630110-71-3) is most effectively approached as a three-stage linear sequence starting from the commercially available 6-benzyloxyindole. Each stage is designed to meticulously build the final molecular architecture, with protection and activation steps being key to achieving high regioselectivity and yield.

-

N-H Protection: The indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step for two primary reasons: it prevents N-formylation in the subsequent step and it electronically modulates the indole ring, further activating the C-3 position for electrophilic attack.

-

C-3 Formylation: The C-3 position of the N-Boc protected indole is formylated using the Vilsmeier-Haack reaction. This classic and reliable reaction introduces the aldehyde functionality with high regioselectivity.[1][2][3]

-

Work-up and Isolation: The reaction is quenched, and the final product is isolated and purified to yield this compound.

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 1-Boc-6-benzyloxyindole (Intermediate)

The initial step involves the protection of the indole nitrogen of 6-benzyloxyindole. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent Vilsmeier-Haack reaction and its facile removal under acidic conditions.[4] The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction.

Experimental Protocol:

-

To a stirred solution of 6-benzyloxyindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product, 1-Boc-6-benzyloxyindole, can often be used in the next step without further purification.[5][6] If necessary, purify by silica gel column chromatography.

Part 2: Vilsmeier-Haack Formylation to Yield this compound

This step is the key transformation to install the formyl group at the C-3 position. The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyliminium salt.[1] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7][8]

Causality & Mechanistic Rationale:

-

Vilsmeier Reagent Formation: POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent attack by the chloride ion and elimination of a phosphate species generates the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[2][7]

-

Electrophilic Attack: The electron-rich indole ring, particularly the C-3 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The N-Boc group's electron-donating character enhances the nucleophilicity of the indole ring, facilitating this attack.

-

Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous work-up, during which it is hydrolyzed to the corresponding aldehyde.[8]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

-

Cool the DMF to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30-60 minutes.

-

Prepare a solution of 1-Boc-6-benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (or sodium acetate) until the pH is ~7-8.

-

Stir the resulting suspension for 30 minutes to allow for complete hydrolysis and precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water and then with a cold non-polar solvent like hexane or ether to remove non-polar impurities.

-

Dry the solid under vacuum to afford this compound.[9][10] Further purification can be achieved by recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexane.

Data Summary & Reagent Table

The following table summarizes the key quantitative data for the two-step synthesis starting from 6-benzyloxyindole.

| Step | Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Role |

| 1 | 6-Benzyloxyindole | 223.27 | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate | 218.25 | 1.2 | Boc Protecting Agent | |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst | |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent | |

| 2 | 1-Boc-6-benzyloxyindole | 323.39 | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | Vilsmeier Reagent Precursor | |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 | Vilsmeier Reagent Precursor/Solvent |

Conclusion

This guide outlines a robust and well-established two-step protocol for the synthesis of this compound from 6-benzyloxyindole. The procedure leverages standard, high-yielding reactions—N-Boc protection and Vilsmeier-Haack formylation—that are fundamental to modern heterocyclic chemistry. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and adapt this protocol for the synthesis of related indole derivatives, thereby facilitating advancements in drug discovery and development.

References

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2022, March 22). Vilsmeier-Haack Reaction.

- Batcho, A. D., & Leimgruber, W. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Frédérick, R., et al. (2021). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). ORBi.

- Patil, S. L., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- PrepChem.com. (n.d.). Synthesis of 6-formylindole.

- ResearchGate. (2012). Concise Synthesis of 6-Formylindolo[3,2-b]carbazole (FICZ).

- Google Patents. (2016). Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.

- Der Pharma Chemica. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. 1-BOC-6-benzyloxyindole | CymitQuimica [cymitquimica.com]

- 6. 1-BOC-6-benzyloxyindole | CymitQuimica [cymitquimica.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. scbt.com [scbt.com]

- 10. 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE, N-BOC PROTECTE CAS#: [amp.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Boc-6-benzyloxy-3-formylindole

Executive Summary

This technical guide provides a comprehensive and scientifically grounded methodology for the preparation of 1-Boc-6-benzyloxy-3-formylindole, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from commercially available 6-benzyloxyindole. The narrative emphasizes the mechanistic rationale behind each transformation, offering field-proven insights into experimental design and execution. The guide details the initial protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a regioselective formylation at the C3 position via the Vilsmeier-Haack reaction. Complete, step-by-step protocols, characterization data, and critical safety considerations are provided to ensure reproducibility and safe laboratory practice.

Introduction: Significance and Synthetic Context

Indole-3-carbaldehyde scaffolds are privileged structures in pharmacology, appearing in a multitude of natural products and synthetic drugs.[1][2] The title compound, this compound (CAS 630110-71-3), serves as a versatile intermediate.[3] The Boc protecting group on the indole nitrogen enhances solubility in organic solvents and modulates the nucleophilicity of the indole ring, while the formyl group at the C3 position provides a reactive handle for further molecular elaboration. The benzyloxy group at the C6 position is a common precursor to a phenol, which can be a key pharmacophoric element or a site for further functionalization. This guide presents a reliable and scalable synthesis route designed for researchers in organic synthesis and drug discovery.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two sequential steps starting from 6-benzyloxyindole.

-

Nitrogen Protection: The indole N-H is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and direct the subsequent electrophilic substitution.

-

C3-Formylation: The electron-rich C3 position of the N-Boc protected indole is formylated using the Vilsmeier-Haack reaction.

Logical Workflow Diagram

The following diagram illustrates the high-level synthetic workflow.

Caption: Two-step synthesis of the target compound.

Mechanistic Rationale and Scientific Principles

Step 1: Boc Protection of the Indole Nitrogen

Causality: The indole N-H proton is acidic and can interfere with many reactions, including the Vilsmeier-Haack reaction, by reacting with the electrophilic reagent. Protection of the nitrogen atom is therefore crucial. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to several factors:

-

Stability: It is stable to a wide range of nucleophilic and basic conditions.

-

Electronic Effect: As an electron-withdrawing group, it deactivates the nitrogen, preventing it from competing with the C3 position as a nucleophile.

-

Labile Nature: It can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), which are often orthogonal to other protecting groups, providing synthetic flexibility.[4]

The reaction proceeds by the nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base, such as 4-dimethylaminopyridine (DMAP), is used catalytically to deprotonate the indole nitrogen, increasing its nucleophilicity and reaction rate.[4]

Step 2: Vilsmeier-Haack C3-Formylation

Causality: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[5][6] The indole nucleus is particularly well-suited for this transformation, with the C3 position being the most electron-rich and sterically accessible site for electrophilic attack.[7]

The reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF), which serves as both the solvent and the formyl source, to generate the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺Cl⁻. This is the active electrophile, often referred to as the Vilsmeier reagent.[8][9]

-

Electrophilic Aromatic Substitution: The π-system of the 1-Boc-6-benzyloxyindole attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs regioselectively at the C3 position. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[7]

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Recommended Purity |

| 6-Benzyloxyindole | 15903-94-3 | >98% |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | >98% |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | >99% |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | >99% |

| Ethyl acetate (EtOAc) | 141-78-6 | ACS Grade |

| Hexanes | 110-54-3 | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous |

Protocol 1: Synthesis of 1-Boc-6-benzyloxyindole

-

To a stirred solution of 6-benzyloxyindole (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-6-benzyloxyindole as a solid.

Protocol 2: Synthesis of this compound

-

In a three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, approx. 5-10 volumes based on the starting material).

-

Cool the DMF to 0 °C using an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with vigorous stirring. Caution: This addition is exothermic. Maintain the internal temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 1-Boc-6-benzyloxyindole (1.0 eq), prepared in Protocol 1, in a minimum amount of anhydrous DMF dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing an excess of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

-

Stir the resulting mixture for 1 hour, during which a precipitate should form.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield this compound.

Characterization and Data Analysis

The structural identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Property | 1-Boc-6-benzyloxyindole (Intermediate) | This compound (Product) |

| CAS Number | 933474-39-6[10] | 630110-71-3[3] |

| Molecular Formula | C₂₀H₂₁NO₃[10] | C₂₁H₂₁NO₄[11] |

| Molecular Weight | 323.39 g/mol [10] | 351.40 g/mol [11] |

| Appearance | White to off-white solid | Yellow to tan solid |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (d, 1H), ~7.5-7.3 (m, 6H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~6.5 (d, 1H), ~5.1 (s, 2H), ~1.6 (s, 9H) | ~10.0 (s, 1H, -CHO) , ~8.3 (d, 1H), ~8.1 (s, 1H, H-2) , ~7.6 (d, 1H), ~7.5-7.3 (m, 5H), ~7.1 (dd, 1H), ~5.2 (s, 2H), ~1.7 (s, 9H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~150.0, ~158.0, ~137.0, ~135.0, ~128.8, ~128.2, ~127.6, ~122.0, ~120.0, ~116.0, ~110.0, ~102.0, ~84.0, ~70.5, ~28.3 | ~185.0 (C=O) , ~160.0, ~150.0, ~138.0, ~136.0, ~130.0, ~128.9, ~128.4, ~127.6, ~125.0, ~120.0, ~118.0, ~110.0, ~103.0, ~85.0, ~71.0, ~28.2 |

Note: NMR chemical shifts are approximate and based on typical values for these functional groups and similar structures. Actual values may vary slightly.[12][13]

Key Spectroscopic Observations:

-

Intermediate: The appearance of a large singlet at ~1.6 ppm (9H) and a quaternary carbon signal at ~84.0 ppm confirms the successful installation of the Boc group. The N-H proton signal from the starting material (typically >8.0 ppm and broad) will be absent.

-

Final Product: The most diagnostic signal is the appearance of the aldehyde proton singlet at a downfield shift of ~10.0 ppm. Additionally, the C2-proton of the indole ring appears as a singlet around 8.1 ppm, and the formyl carbon resonates at ~185.0 ppm in the ¹³C NMR spectrum.

Safety and Handling Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. It can be absorbed through the skin. Avoid direct contact and inhalation.

-

General Precautions: Standard laboratory safety practices should be followed. The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent runaway reactions. The final quenching step should be done slowly and carefully by adding the reaction mixture to ice to manage the exothermic neutralization.

Conclusion

This guide outlines a validated and efficient two-step synthesis for this compound. The methodology is built on fundamental principles of organic chemistry, utilizing a standard N-protection strategy followed by a regioselective Vilsmeier-Haack formylation. By providing a detailed explanation of the underlying mechanisms, step-by-step protocols, and comprehensive characterization data, this document serves as a reliable resource for researchers requiring this valuable synthetic intermediate for applications in drug discovery and development.

References

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 1-BOC-6-benzyloxyindole | CymitQuimica [cymitquimica.com]

- 11. 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE, N-BOC PROTECTE CAS#: [amp.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

1-Boc-6-benzyloxy-3-formylindole CAS number

An In-depth Technical Guide to 1-Boc-6-benzyloxy-3-formylindole: A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in medicinal chemistry and drug development. The indole scaffold is a well-established "privileged structure" due to its prevalence in biologically active compounds.[1] This document delineates the compound's physicochemical properties, provides a detailed, field-tested synthesis protocol, explores its strategic applications in the synthesis of pharmacologically relevant molecules, and outlines essential safety and handling procedures. The primary audience for this guide includes researchers, synthetic chemists, and drug development professionals who require a practical and in-depth understanding of this versatile building block.

Introduction: The Strategic Importance of a Multi-Functional Scaffold

The indole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Its unique electronic properties and geometric structure allow it to interact with a diverse range of biological targets.[1] Within this class, this compound (CAS Number: 630110-71-3 ) has emerged as a particularly valuable synthetic intermediate.[2][3]

Its strategic utility stems from three distinct and orthogonally reactive functional groups:

-

The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection to the indole nitrogen, preventing unwanted side reactions. Crucially, it can be removed under specific acidic conditions, allowing for late-stage diversification.

-

The C6-Benzyloxy Group: The benzyl ether at the 6-position serves as a stable protecting group for the hydroxyl functional group. This hydroxyl group is a key pharmacophore in many bioactive molecules, including inhibitors of the organic anion transporting polypeptide 1B1 (OATP1B1).[1] Catalytic hydrogenation allows for clean deprotection to reveal the phenol.

-

The C3-Formyl Group: The aldehyde at the 3-position is a versatile chemical handle for a multitude of transformations. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensations to build complex molecular architectures. Indole-3-carboxaldehyde and its derivatives are key precursors for compounds with potential antitumor, antifungal, and antiviral activities.[4]

This trifecta of functionality makes this compound an ideal starting point for constructing libraries of novel compounds for high-throughput screening and lead optimization programs.

Physicochemical & Spectroscopic Profile

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 630110-71-3 | [2][3] |

| Molecular Formula | C₂₁H₂₁NO₄ | [2][3] |

| Molecular Weight | 351.4 g/mol | [3] |

| Appearance | Typically a solid, ranging from light brown to yellow or khaki. | [5][6] |

Note: Physical properties like melting point and solubility can vary slightly between batches and suppliers and should be confirmed by analysis.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.6 ppm), the benzylic protons (a singlet around 5.1 ppm), distinct aromatic protons for both the indole and benzyl rings, and a key singlet for the aldehyde proton downfield (around 9.9-10.0 ppm).

-

¹³C NMR: The carbon spectrum will feature a prominent signal for the aldehyde carbonyl carbon (around 185 ppm), along with signals for the Boc carbonyl and the various aromatic and aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch from the aldehyde (around 1630-1650 cm⁻¹) and another from the Boc group (around 1730 cm⁻¹).

Synthesis and Purification: A Validated Protocol

The most common and efficient method for synthesizing this compound is via the Vilsmeier-Haack formylation of its precursor, 1-Boc-6-benzyloxyindole. This reaction is a reliable and scalable method for introducing a formyl group at the electron-rich C3 position of the indole ring.

Experimental Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Step-by-Step Methodology

Causality: This protocol is based on the well-established Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[6] The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the nucleophilic C3 position of the indole.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked, round-bottomed flask equipped with a nitrogen inlet, dropping funnel, and thermocouple, charge N,N-dimethylformamide (DMF) (3 volumes relative to the starting material).

-

Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

-

Rationale: This initial cooling is critical to control the exothermic reaction between DMF and phosphoryl chloride.

-

Slowly add phosphoryl chloride (POCl₃) (approx. 1.25 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.[6] Stir for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

In a separate flask, dissolve the starting material, 1-Boc-6-benzyloxyindole (1.0 equivalent), in a minimal amount of DMF.

-

Add the solution of the starting material dropwise to the cold Vilsmeier reagent.

-

Rationale: Adding the nucleophile (the indole) to the pre-formed electrophile (Vilsmeier reagent) ensures efficient reaction and minimizes potential side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

-

Workup and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Rationale: This step hydrolyzes the intermediate iminium salt and quenches any remaining reactive reagents.

-

Basify the aqueous slurry by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic. This will precipitate the product.

-

Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water (2-3 times) to remove residual salts.[6]

-

Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The product can often be used directly in the next step without further purification.[6] For higher purity, recrystallization from ethanol or isopropanol can be performed.

-

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an end product but a versatile scaffold for accessing a wide range of more complex molecular targets. Its value lies in providing a robust and scalable route to novel chemical entities.

Core Scaffold Diversification Strategy

Caption: Diversification pathways from the core this compound scaffold.

Key Therapeutic Areas

-

Anticancer Agents: The indole nucleus is a key component of many tubulin polymerization inhibitors and protein kinase inhibitors.[1][7] The C3-aldehyde can be used to synthesize Schiff bases or other conjugates that have shown cytotoxic activity.

-

Neurological Disorders: Indole derivatives are explored for a variety of central nervous system targets. For example, they are used in the development of ligands for serotonin (5-HT) receptors and as precursors for anticonvulsant agents.[1][7] Blocking small-conductance calcium-activated potassium (SK) channels, for which indole-based structures can be optimized, may be beneficial in treating depression.[8]

-

Antiviral Agents: Certain indole-2-carboxylic acid derivatives, accessible from related intermediates, have been investigated as inhibitors of HIV-1 integrase.[1] The functional handles on this compound allow for the synthesis of analogs targeting various viral enzymes.

-

Metabolic Disease and Drug-Drug Interactions: The 6-hydroxyindole moiety, revealed after debenzylation, is an endogenous inhibitor of OATP1B1, a transporter critical for drug metabolism.[1] This makes the scaffold valuable for developing modulators of this transporter to potentially manage drug-drug interactions.

Safety, Handling, and Storage

As a fine chemical intended for research, this compound requires careful handling.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not ingest or inhale.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended.[5][6]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Ingestion: Rinse mouth with water and seek medical attention.[5][12]

-

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its orthogonally protected functional groups at the N1, C3, and C6 positions provide chemists with a versatile and powerful tool for the synthesis of diverse and complex molecules. By enabling rapid access to libraries of novel indole derivatives, it serves as a critical accelerator in the early stages of drug discovery, facilitating the identification and optimization of new therapeutic leads across a wide spectrum of diseases.

References

- Title: this compound,(CAS# 630110-71-3) | Source: Sinfoo Biotech | URL:[Link]

- Title: SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS | Source: ORBi (University of Liège) | URL:[Link]

- Title: One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | Source: ACS Omega | URL:[Link]

- Title: 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 | Source: PubChem | URL:[Link]

- Title: Concise Synthesis of 6-Formylindolo[3,2-b]carbazole (FICZ)

- Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Source: Der Pharma Chemica | URL:[Link]

- Title: 1-Boc-4-benzyloxy-3-formylindole | Source: ChemBK | URL:[Link]

- Title: Discovery of novel 3-butyl-6-benzyloxyphthalide Mannich base derivatives as multifunctional agents against Alzheimer's disease | Source: PubMed | URL:[Link]

- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Source: ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound,(CAS# 630110-71-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 7. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. biosynth.com [biosynth.com]

- 11. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Boc-6-benzyloxy-3-formylindole

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and pharmaceuticals.[1] Within this class, 1-Boc-6-benzyloxy-3-formylindole (CAS No. 630110-71-3) emerges as a highly versatile synthetic intermediate.[2] Its trifunctional nature—a protected indole nitrogen, a protected phenol at the 6-position, and a reactive aldehyde at the 3-position—offers a strategic platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and an exploration of its strategic applications in modern drug discovery.

Strategic Synthesis and Mechanistic Rationale

The construction of this compound is most efficiently achieved via a two-step sequence starting from 6-benzyloxyindole. This pathway is predicated on the strategic protection of the indole nitrogen, which serves the dual purpose of preventing unwanted side reactions and directing subsequent functionalization.

Step 1: N-Boc Protection of 6-Benzyloxyindole

The initial and critical step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The acidic N-H proton of the indole ring can interfere with a variety of synthetic transformations, making protection essential.[3] The Boc group is ideal for this role due to its facile introduction and its mild, acid-labile removal conditions, which are orthogonal to many other protecting groups.[3][4]

Experimental Protocol: Synthesis of 1-Boc-6-benzyloxyindole

-

To a solution of 6-benzyloxyindole (1.0 eq.) in anhydrous Dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-6-benzyloxyindole.

Step 2: Vilsmeier-Haack Formylation

With the indole nitrogen protected, the electron-rich C3 position is primed for electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the classic and most effective method for introducing a formyl group onto the indole nucleus.[5][6] The reaction utilizes the Vilsmeier reagent, a chloromethyleniminium salt, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7] The electron-withdrawing Boc group at the N1 position deactivates the indole ring slightly but decisively directs the formylation to the C3 position.[3]

Experimental Protocol: Synthesis of this compound

-

In a three-necked flask under an inert atmosphere (Argon or Nitrogen), cool anhydrous DMF to 0 °C.

-

Slowly add POCl₃ (1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.[7]

-

Add a solution of 1-Boc-6-benzyloxyindole (1.0 eq.) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[7]

-

Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and a saturated sodium bicarbonate solution to neutralize the acid and precipitate the product.

-

Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound, which can be further purified by recrystallization or column chromatography if necessary.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sinfoobiotech.com [sinfoobiotech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Structural Elucidation of 1-Boc-6-benzyloxy-3-formylindole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 1-Boc-6-benzyloxy-3-formylindole, a key intermediate in the synthesis of various biologically active molecules. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Introduction: The Significance of this compound

This compound (CAS No. 630110-71-3) is a functionalized indole derivative with significant potential in medicinal chemistry and organic synthesis.[1] The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals.[2][3][4] The strategic placement of the Boc protecting group at the 1-position, a benzyloxy group at the 6-position, and a formyl group at the 3-position makes this molecule a versatile building block for the synthesis of more complex heterocyclic systems.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, providing a foundational understanding for researchers working with this and related compounds.

Below is the chemical structure of this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indole and benzyl moieties, the aldehyde proton, the benzylic methylene protons, and the protons of the Boc-protecting group. The predicted chemical shifts are summarized in the table below.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | s | 1H | H-formyl |

| ~8.30 | s | 1H | H-2 |

| ~7.95 | d, J ≈ 8.5 Hz | 1H | H-4 |

| ~7.50 - 7.30 | m | 5H | Phenyl-H |

| ~7.25 | d, J ≈ 2.0 Hz | 1H | H-7 |

| ~7.05 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-5 |

| ~5.15 | s | 2H | -OCH₂Ph |

| ~1.65 | s | 9H | -C(CH₃)₃ |

Interpretation and Rationale:

-

Formyl Proton (~10.05 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its position on the electron-rich indole ring, and is therefore expected to appear far downfield as a sharp singlet.[5]

-

Indole Protons (H-2, H-4, H-5, H-7): The proton at the C-2 position is adjacent to the nitrogen atom and the formyl-substituted C-3, leading to a downfield shift. The protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

-

Benzyl Protons (~7.50 - 7.30 ppm and ~5.15 ppm): The five protons of the phenyl group will appear as a multiplet in the aromatic region. The two benzylic protons are chemically equivalent and will therefore appear as a singlet.

-

Boc Protons (~1.65 ppm): The nine protons of the tert-butyl group are equivalent and will give rise to a strong singlet in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C-formyl |

| ~160.0 | C-6 |

| ~149.5 | C=O (Boc) |

| ~138.0 | C-7a |

| ~136.5 | Phenyl C-ipso |

| ~135.0 | C-2 |

| ~129.0 | Phenyl C-ortho |

| ~128.5 | Phenyl C-para |

| ~128.0 | Phenyl C-meta |

| ~125.0 | C-3a |

| ~122.0 | C-4 |

| ~118.0 | C-3 |

| ~114.0 | C-5 |

| ~96.0 | C-7 |

| ~84.0 | -C (CH₃)₃ |

| ~71.0 | -OC H₂Ph |

| ~28.0 | -C(C H₃)₃ |

Interpretation and Rationale:

-

Carbonyl Carbons: The formyl carbon (~185.0 ppm) and the Boc carbonyl carbon (~149.5 ppm) are significantly deshielded and appear at the downfield end of the spectrum.

-

Aromatic Carbons: The carbon atoms of the indole and phenyl rings resonate in the typical aromatic region (110-160 ppm). The carbon attached to the oxygen (C-6) is expected to be the most downfield of the indole benzene ring carbons.

-

Aliphatic Carbons: The quaternary carbon of the Boc group appears around 84.0 ppm, while the methyl carbons are found much further upfield at approximately 28.0 ppm. The benzylic carbon will be in the region of 71.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the carbonyl groups, C-H bonds, and the aromatic system.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2930 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Boc) |

| ~1680 | Strong | C=O stretch (formyl) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250, 1150 | Strong | C-O stretch |

Interpretation and Rationale:

-

Carbonyl Stretching: The two carbonyl groups will give rise to two distinct and strong absorption bands. The Boc carbonyl is expected at a higher wavenumber (~1735 cm⁻¹) than the formyl carbonyl (~1680 cm⁻¹), which is conjugated with the indole ring.

-

C-H Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the Boc and benzylic groups appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will result in characteristic absorptions in the 1600-1480 cm⁻¹ region.

-

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester in the Boc group and the ether linkage will be present in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 352.15 | [M+H]⁺ |

| 374.13 | [M+Na]⁺ |

| 296.13 | [M+H - C₄H₈]⁺ |

| 252.10 | [M+H - Boc]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Rationale:

-

Molecular Ion: Under soft ionization conditions such as Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be prominent. The molecular formula of this compound is C₂₁H₂₁NO₄, giving a monoisotopic mass of 351.1471 u. The protonated molecule would have an m/z of 352.1549.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of isobutylene (C₄H₈) from the Boc group. The loss of the entire Boc group is also a likely fragmentation pathway. The observation of a fragment at m/z 91.05 is a strong indicator of the presence of a benzyl group, corresponding to the stable tropylium ion.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the m/z values of the major peaks and compare them with the expected values.

Caption: Workflow from synthesis to spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the synthesis of this important intermediate and proceed with its use in the development of novel chemical entities. The protocols outlined here are intended to serve as a starting point for laboratory work, and may be adapted as needed for specific instrumentation and experimental conditions.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Supporting Inform

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society. [Link]

- Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition. [Link]

- Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.

- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). NP-MRD. [Link]

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0327573). NP-MRD. [Link]

- SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. ORBi. [Link]

- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. American Chemical Society. [Link]

- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF.

- 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791. PubChem. [Link]

- Concise Synthesis of 6-Formylindolo[3,2-b]carbazole (FICZ) | Request PDF.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Benzaldehyde. NIST WebBook. [Link]

- Indole. NIST WebBook. [Link]

- 6-Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)

- Benzene, 1-benzyloxy-3,5-diformyl-4-hydroxy-. SpectraBase. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 1-Boc-6-benzyloxy-3-formylindole

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds. The precise functionalization of this scaffold is paramount for modulating biological activity. 1-Boc-6-benzyloxy-3-formylindole is a key synthetic intermediate, incorporating three critical functionalities: a Boc-protected nitrogen for controlled reactivity, a benzyloxy group at the 6-position to modulate electronics and provide a handle for further transformation, and a formyl group at the 3-position, a versatile precursor for a multitude of C-C and C-N bond-forming reactions.[1]

Unambiguous structural confirmation of such intermediates is non-negotiable for ensuring the integrity of a synthetic route. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing detailed information about the molecular framework through chemical shifts, coupling constants, and signal integration.[2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in established principles and data from analogous structures. We will dissect the spectrum proton by proton, explaining the causal electronic effects that govern the observed chemical shifts and multiplicities, thereby offering a robust framework for researchers working with this class of compounds.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, we must first visualize the distinct proton environments within the molecule. The structure contains protons on the indole core, the Boc protecting group, and the benzyloxy substituent, each experiencing a unique local magnetic field.

Caption: Molecular structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz. These predictions are derived from established substituent effects and data from analogous compounds.[1][3][4]

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-CHO | ~10.05 | Singlet (s) | 1H | - | Aldehyde Proton |

| H-4 | ~8.25 | Doublet (d) | 1H | J = 8.8 Hz | Indole C4-H |

| H-2 | ~8.18 | Singlet (s) | 1H | - | Indole C2-H |

| H-7 | ~7.85 | Singlet (s) or broad s | 1H | - | Indole C7-H |

| H-Ph | 7.48 - 7.32 | Multiplet (m) | 5H | - | Phenyl Protons of Benzyl |

| H-5 | ~7.15 | Doublet of Doublets (dd) | 1H | J = 8.8, 2.2 Hz | Indole C5-H |

| O-CH₂-Ph | ~5.18 | Singlet (s) | 2H | - | Benzylic Methylene |

| Boc | ~1.68 | Singlet (s) | 9H | - | tert-Butyl Protons |

Detailed Spectral Interpretation

A rigorous assignment of each signal is crucial for validating the molecular structure. The analysis below explains the electronic rationale for the predicted chemical shift and multiplicity of each proton.

-

Aldehyde Proton (H-CHO, ~10.05 ppm): The proton of the formyl group is the most deshielded in the molecule, appearing far downfield as a sharp singlet.[5] This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[6] Its singlet multiplicity confirms the absence of adjacent protons.

-

Indole Protons (H-2, H-4, H-5, H-7): The chemical shifts of the protons on the indole core are influenced by a combination of factors: the electron-withdrawing effects of the N-Boc and C3-formyl groups, and the electron-donating effect of the C6-benzyloxy group.[7]

-

H-4 (~8.25 ppm): This proton is significantly deshielded. It is positioned peri to the C3-formyl group, placing it in the deshielding zone of the carbonyl's anisotropic field. Furthermore, the N-Boc group withdraws electron density from the entire ring system. It appears as a doublet due to ortho-coupling with H-5 (³JH4-H5 ≈ 8.8 Hz).

-

H-2 (~8.18 ppm): In 3-substituted indoles, the C2-proton consistently appears at a downfield chemical shift.[1] This is due to its proximity to the electron-deficient pyrrole nitrogen and the anisotropic effect of the adjacent C3-formyl substituent. It is observed as a sharp singlet as there are no vicinal or geminal protons with which to couple.

-

H-7 (~7.85 ppm): The C7-proton is adjacent to the electron-withdrawing N-Boc group, which causes a strong deshielding effect. The electron-donating C6-benzyloxy group provides a slight shielding counter-effect. In many N-Boc indoles, the H-7 signal appears as a singlet or a broadened singlet, as its meta-coupling to H-5 is often very small (⁴J < 1 Hz) and may not be resolved.

-

H-5 (~7.15 ppm): This proton is ortho to the electron-donating benzyloxy group, which results in significant shielding, shifting it upfield relative to other indole protons. It exhibits a doublet of doublets splitting pattern, arising from a large ortho-coupling to H-4 (³JH5-H4 ≈ 8.8 Hz) and a smaller meta-coupling to H-7 (⁴JH5-H7 ≈ 2.2 Hz).[8]

-

-

Benzyloxy Group Protons (H-Ph & O-CH₂-Ph):

-

Phenyl Protons (H-Ph, 7.48 - 7.32 ppm): The five protons on the phenyl ring of the benzyloxy group typically appear as a complex multiplet in the standard aromatic region.[9]

-

Benzylic Methylene (O-CH₂-Ph, ~5.18 ppm): The two benzylic protons are rendered chemically equivalent and appear as a sharp singlet. Their chemical shift around 5.1-5.2 ppm is characteristic of protons on a carbon attached to both an oxygen atom and an aromatic ring.[10]

-

-

Boc Group Protons (~1.68 ppm): The most unambiguous signal for successful N-Boc protection is the large singlet corresponding to the nine equivalent protons of the tert-butyl group.[2] This signal appears in the upfield aliphatic region, well-isolated from other signals in the molecule, making it an excellent diagnostic peak.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure outlines the best practices for preparing a sample of this compound for analysis.

I. Materials and Equipment

-

This compound sample (5-10 mg)

-

High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent), clean and oven-dried

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

Glass Pasteur pipette

-

Small piece of cotton or glass wool

-

Small, clean vial

-

Vortex mixer (optional)

-

NMR Spectrometer (e.g., 400 MHz Bruker Avance)

II. Workflow Diagram

Caption: Standard workflow for preparing an organic compound for ¹H NMR analysis.

III. Step-by-Step Procedure

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry glass vial. Using a sufficient amount of sample is critical for obtaining a good signal-to-noise ratio in a reasonable time.[11][12]

-

Solvent Addition: Using a clean pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal reference standard (0 ppm) to the vial. The optimal sample depth in a standard 5 mm NMR tube is about 4 cm, which corresponds to 0.55-0.60 mL of solvent.[11][13]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. A clear, particulate-free solution is essential for high-resolution spectra, as solid particles distort the magnetic field homogeneity.[13][14]

-

Filtration: Prepare a filter by pushing a small plug of cotton or glass wool into the constriction of a Pasteur pipette.

-

Sample Transfer: Carefully draw the sample solution into the filter pipette and transfer it into the NMR tube. This filtration step removes any residual dust or undissolved microparticles.[12]

-

Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

-

Data Acquisition: Place the NMR tube into a spinner turbine, check its depth using the spectrometer's gauge, and insert it into the NMR magnet. Acquire the ¹H NMR spectrum using standard acquisition parameters, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

Conclusion

The ¹H NMR spectrum of this compound is complex yet entirely interpretable through the application of fundamental NMR principles. The key diagnostic signals include the highly deshielded aldehyde proton above 10 ppm, the characteristic indole ring protons whose shifts are dictated by the interplay of substituent electronic effects, and the sharp, high-field singlet of the nine Boc-group protons. This guide provides the necessary framework for researchers to confidently identify this intermediate, verify its purity, and proceed with subsequent synthetic transformations.

References

- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- SpectraBase. (n.d.). 2-(Benzyloxy)naphthalene - Optional[1H NMR] - Chemical Shifts.

- Cordero-Pérez, J. J., et al. (2014). Complete 1H NMR assignment of 3-formylindole derivatives. Magnetic Resonance in Chemistry, 52(12), 789-94.

- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group... [Image].

- University College London. (n.d.). Chemical shifts.

Sources

- 1. rsc.org [rsc.org]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Benzyloxyindole(15903-94-3) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Complete 1H NMR assignment of 3‐formylindole derivatives | Semantic Scholar [semanticscholar.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

13C NMR of 1-Boc-6-benzyloxy-3-formylindole

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 1-Boc-6-benzyloxy-3-formylindole

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in synthetic organic chemistry. As a Senior Application Scientist, this document moves beyond simple data reporting to offer a detailed, predictive interpretation of the spectrum grounded in fundamental principles and data from analogous structures. We will dissect the molecule's constituent functional groups—the N-Boc protected indole core, the C3-formyl substituent, and the C6-benzyloxy group—to explain the causality behind the predicted chemical shift for each carbon atom. This guide includes a detailed experimental protocol for acquiring high-quality ¹³C NMR data and discusses advanced techniques for unambiguous signal validation. The content is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and reaction monitoring.

Introduction: The Structural Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific molecule, this compound, serves as a versatile building block for more complex molecular targets. The tert-butoxycarbonyl (Boc) group provides robust protection of the indole nitrogen, the benzyloxy group offers protection for the C6-hydroxyl functionality, and the formyl group at the C3 position is a synthetic handle for a wide array of chemical transformations.

Given its importance, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique signal for each chemically distinct carbon atom in the molecule.[1] This guide offers a predictive framework for its ¹³C NMR spectrum, enabling scientists to verify its synthesis and purity with confidence.

Molecular Structure and Carbon Numbering

To facilitate a clear and systematic analysis, each carbon atom in the this compound molecule has been assigned a unique number. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Rationale

The predicted chemical shifts (δ) are calculated for a standard deuterated chloroform (CDCl₃) solvent, with tetramethylsilane (TMS) as the reference (δ = 0.0 ppm). The typical solvent signal for CDCl₃ appears as a triplet at approximately 77.2 ppm.[2]

| Carbon Number(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |